![molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2](/img/structure/B1300270.png)
3-[(2-Fluorobenzyl)oxy]benzaldehyde
Descripción general
Descripción
3-[(2-Fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2-fluorobenzyl ether moiety. This compound is primarily used in research and development within the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
Chemistry: 3-[(2-Fluorobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated benzyl ethers on biological systems. It can be used in the development of probes for imaging and diagnostic purposes .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties .
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-[(2-Fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-[(2-Fluorobenzyl)oxy]benzoic acid.
Reduction: 3-[(2-Fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2-[(3-Fluorobenzyl)oxy]benzaldehyde
- 3-[(3-Fluorobenzyl)oxy]benzaldehyde
- 4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde
Comparison:
- 2-[(3-Fluorobenzyl)oxy]benzaldehyde and 3-[(3-Fluorobenzyl)oxy]benzaldehyde are positional isomers of 3-[(2-Fluorobenzyl)oxy]benzaldehyde, differing in the position of the fluorine atom on the benzyl group. These positional changes can affect the compound’s reactivity and biological activity.
- 4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde contains additional substituents (methoxy and trichlorobenzyl groups) that can significantly alter its chemical properties and potential applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry and biology Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELQZWKXZXVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
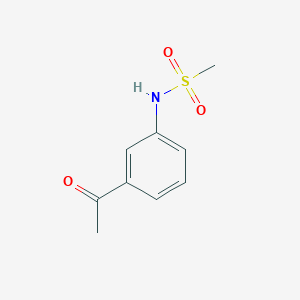
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
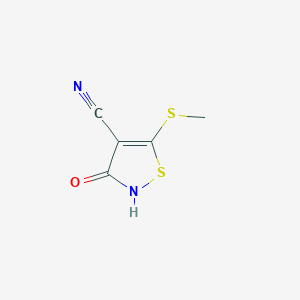
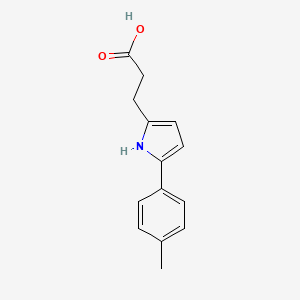
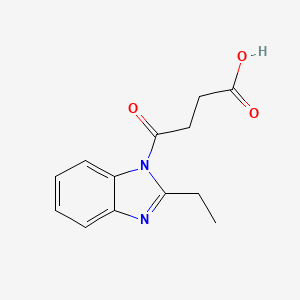

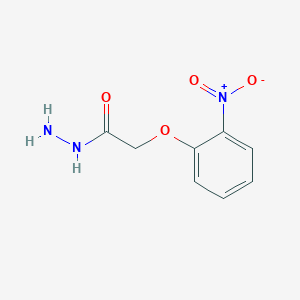
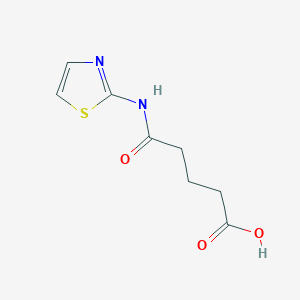

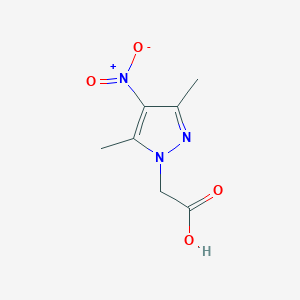

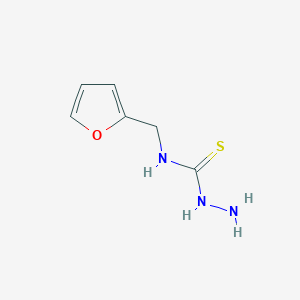
![4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1300225.png)
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
